molecular formula C16H18ClP B1274970 Bis(3,5-dimethylphenyl)chlorophosphine CAS No. 74289-57-9

Bis(3,5-dimethylphenyl)chlorophosphine

Cat. No. B1274970
CAS RN: 74289-57-9
M. Wt: 276.74 g/mol
InChI Key: FCEBDAANWYNQMO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of phosphine ligands often involves multiple steps, including lithiation and phosphinylation reactions. For example, the synthesis of axially dissymmetric diphosphines in the biphenyl series, such as BIPHEMP and its analogues, is achieved through a sequence of reactions starting from diamine precursors, followed by Sandmeyer reaction, lithiation, and phosphinylation . Similarly, the synthesis of 2,6-bis(bis(2-(methylthio)phenyl)phosphino)-4-methylphenol involves the reaction of bis(2-(methylthio)phenyl)chlorophosphine with O-protected dilithio-4-methylphenol .

Molecular Structure Analysis

The molecular structures of phosphine ligands and their complexes are often determined using X-ray crystallography. For instance, the molecular structures of the diphosphines (S)-10 and (R)-13 and their derived Rh(I) complexes were determined by X-ray analyses . The structure of bis(triphenylphosphine)(1,1-dichloro-2,2-dicyanoethylene)platinum(0) was also elucidated using X-ray data, revealing a trigonal coordination about the Pt atom . The molecular structure of 2,4-bis(dimethylamino)-1,3-diphenyl-1,3-diphosphetane was determined at low temperature, showing a folded 1,3-diphosphetane ring with differently twisted substituents .

Chemical Reactions Analysis

Phosphine ligands are known to participate in various chemical reactions, particularly as ligands in transition metal complexes. The BIPHEMP ligand and its analogues have been used as asymmetry-inducing ligands in Rh(I)-catalyzed isomerizations of N,N-diethylnerylamine . In another study, the reaction of bis(chloromethyl)(1,5-cyclooctadiene)platinum(II) with tricyclohexylphosphine led to the formation of a dimeric thallium(I) phenoxide complex .

Physical and Chemical Properties Analysis

The physical and chemical properties of phosphine ligands can be influenced by their molecular structure and substituents. For example, the presence of dimethylamino groups in bis(dimethylamino)-1,3-diphenyl-1,3-diphosphetane affects the bond distances and angles within the molecule, indicating a strained ring system . The spectroscopic properties of bis(dimethylphenyl betaine) hydrochloride monohydrate were studied using FTIR, Raman spectroscopy, and theoretical calculations, revealing strong hydrogen bonding and electrostatic interactions .

Scientific Research Applications

Asymmetric Hydrogenation Catalysts

Bis(3,5-dimethylphenyl)chlorophosphine has been utilized in the field of asymmetric hydrogenation. It was used to synthesize chiral ligands for rhodium-catalyzed asymmetric hydrogenation, leading to the production of chiral amino acid derivatives with high enantioselectivities and yields. This application is significant in the synthesis of amino acids and other biologically active compounds (Guo et al., 2002).

Ligand Synthesis in Organometallic Chemistry

In another study, bis(3,5-dimethylphenyl)chlorophosphine was involved in creating modified BINAPO ligands for Rh-catalyzed enantioselective hydrogenation. These ligands, when applied in hydrogenation reactions, provided chiral amino acid derivatives with good to excellent enantiomeric excesses. This demonstrates its role in advancing the efficiency of catalytic processes in organic synthesis (Guo et al., 2002).

Phosphine Ligand Development

The compound was used in the development of novel phosphine ligands. For instance, a study described the synthesis of 1,2,4,5-tetrakis(bis(3,5-dimethylphenyl)phosphino)benzene, a ligand derived from bis(3,5-dimethylphenyl)chlorophosphine. These ligands have potential applications in coordination chemistry and catalysis, particularly in creating complexes with transition metals (Selvachandran et al., 2021).

Phosphoramidate Synthesis

Bis(3,5-dimethylphenyl)chlorophosphine was also used in the synthesis of phosphoramidates, important in nucleic acid chemistry. It served as a phosphitylating reagent in the generation of H-phosphonate monoesters, which are intermediates in creating nucleoside amino acid phosphoramidates (Choy et al., 2006).

properties

IUPAC Name

chloro-bis(3,5-dimethylphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClP/c1-11-5-12(2)8-15(7-11)18(17)16-9-13(3)6-14(4)10-16/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCEBDAANWYNQMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50400511
Record name BIS(3,5-DIMETHYLPHENYL)CHLOROPHOSPHINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(3,5-dimethylphenyl)chlorophosphine

CAS RN

74289-57-9
Record name BIS(3,5-DIMETHYLPHENYL)CHLOROPHOSPHINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chlorobis(3,5-dimethylphenyl)phosphine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
M Selvachandran, S Kumar, X Zhang, JT Mague… - Polyhedron, 2021 - Elsevier
A preparation of 1,2,4,5-tetrakis(bis(3,5-dimethylphenyl)phosphino)benzene (Me 16 tpbz) has been devised as a two-step synthesis beginning with bis(3,5-dimethylphenyl)…
Number of citations: 3 www.sciencedirect.com
R Guo, X Li, J Wu, WH Kwok, J Chen, MCK Choi… - Tetrahedron letters, 2002 - Elsevier
Chiral ligands 2,2′-bis(dicyclohexylphosphinoamino)-1,1′-binaphthyl and 2,2′-bis[bis(3,5-dimethylphenyl)phosphinoamino]-1,1′-binaphthyl were synthesized by reacting 1,1′-…
Number of citations: 41 www.sciencedirect.com
JC McWilliams - Encyclopedia of Reagents for Organic …, 2001 - Wiley Online Library
[ 137219‐86‐4 ] C 52 H 48 P 2 (MW 734.89) InChI = 1S/C52H48P2/c1-33-21-34(2)26-43(25-33)53(44-27-35(3)22-36(4)28-44)49-19-17-41-13-9-11-15-47(41)51(49)52-48-16-12-10-14…
Number of citations: 1 onlinelibrary.wiley.com
JSK Clark, CN Voth, MJ Ferguson, M Stradiotto - Organometallics, 2017 - ACS Publications
Previous reports in the literature have established the utility of 1,1′-bis(diphenylphosphino)ferrocene (DPPF, L Ph ) in the nickel-catalyzed cross-coupling of (hetero)aryl electrophiles …
Number of citations: 49 pubs.acs.org
TV RajanBabu, TA Ayers, GA Halliday… - The Journal of …, 1997 - ACS Publications
Vicinal diarylphosphinites derived from carbohydrates are excellent ligands for the Rh(I)-catalyzed enantioselective asymmetric hydrogenation of dehydroamino acid derivatives, …
Number of citations: 310 pubs.acs.org
MK Yilmaz - The Journal of Supercritical Fluids, 2018 - Elsevier
Newly designed perfluorinated phosphine-imine ligands (3a-c) have been synthesized from the 3-(heptadecafluorooctyl)aniline and 2-(diaryl)phosphinobenzaldehyde (diaryl: −Ph 2 , 2a…
Number of citations: 23 www.sciencedirect.com
H Chen, ASC Chan - Tetrahedron Letters, 2002 - academia.edu
A new chiral dipyridylphosphine ligand Xyl-P-Phos has been synthesized and the structure of (S)-Xyl-P-Phos oxide has been characterized by single crystal X-ray diffraction. The …
Number of citations: 3 www.academia.edu
J Wu, H Chen, WH Kwok, KH Lam, ZY Zhou… - Tetrahedron letters, 2002 - Elsevier
A new chiral dipyridylphosphine ligand Xyl-P-Phos has been synthesized and the structure of (S)-Xyl-P-Phos oxide has been characterized by single crystal X-ray diffraction. The …
Number of citations: 97 www.sciencedirect.com
P Barbaro, C Bianchini, A Togni - Organometallics, 1997 - ACS Publications
A number of new chiral bis(ferrocenyl)−triphosphine ligands have been synthesized by the reaction of cyclohexylphosphine with different chiral ferrocenyl aminophosphines in hot …
Number of citations: 94 pubs.acs.org
YY Yan, TV RajanBabu - The Journal of Organic Chemistry, 2001 - ACS Publications
A series of water-soluble chelating bis-phosphinite ligands have been prepared from d-salicin (2-(hydroxymethyl)phenyl β-d-glucopyranoside). The 4- and 6-hydroxyl groups of salicin …
Number of citations: 39 pubs.acs.org

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